5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the aldo-keto reductase akr1c3 , a key regulator for hormone activity and a target of interest in both breast and prostate cancer .
Mode of Action
For instance, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Given the potential target of this compound, it may impact the pathways regulated by akr1c3, which plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .
Result of Action
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:
Starting Materials: The synthesis begins with readily available starting materials such as benzo[d]oxazol-2(3H)-one, 3,4-dihydroisoquinoline, and appropriate chloro reagents.
Intermediate Reactions: Key intermediates include the formation of chlorinated benzo[d]oxazol-2(3H)-one and the subsequent coupling with 3,4-dihydroisoquinoline through amide linkage.
Final Steps: The final step usually involves refining the compound to achieve the desired purity and structure through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound would involve:
Batch Processes: Utilizing large reactors to perform sequential reactions in a controlled environment.
Purification: Employing large-scale chromatography and crystallization techniques to ensure the compound meets industrial purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in various chemical reactions including:
Oxidation and Reduction: Can undergo oxidation to introduce hydroxyl groups or reduction to modify specific functional groups.
Substitution Reactions: Due to the presence of chlorine, nucleophilic substitution reactions are common.
Amidation: Reactions involving the formation or cleavage of amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or H₂O₂ in acidic or basic media.
Reducing Agents: Like NaBH₄ or LiAlH₄ under mild conditions.
Catalysts: Various metal catalysts can facilitate the substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Modified aliphatic chains.
Substitution Products: Different halogenated or functionalized derivatives.
Scientific Research Applications
This compound finds applications across numerous research fields:
Medicinal Chemistry: Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Chemical Biology: Used to study cellular mechanisms due to its ability to interact with biological molecules.
Material Science: Investigated for its structural properties that may be useful in developing new materials.
Comparison with Similar Compounds
Compared to other similar compounds, this particular compound stands out due to its unique molecular structure, which confers specific properties and activities.
Similar Compounds: Examples include other benzo[d]oxazole derivatives, chloro-substituted aromatics, and isoquinoline analogs.
Uniqueness
Structural Uniqueness: The combination of chloro and oxazole groups with the dihydroisoquinolinyl moiety sets it apart.
Activity Profile: Potentially distinct biological and chemical activities make it a subject of intense research.
There you have it—a deep dive into the world of 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. Anything else you’re curious about?
Properties
IUPAC Name |
5-chloro-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-5-6-16-15(9-14)21(18(23)24-16)11-17(22)20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTACXXHTVEJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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